![molecular formula C17H22N4O3S B5541618 3-(azetidin-1-ylsulfonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5541618.png)
3-(azetidin-1-ylsulfonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide
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Description
3-(azetidin-1-ylsulfonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide, also known as AZD9291, is a small molecule drug that has been developed for the treatment of non-small cell lung cancer (NSCLC). It is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in clinical trials.
Scientific Research Applications
Synthesis and Biological Activity
Antidiabetic and Renoprotective Activities : A study described the synthesis of new azetidin-2-one derivatives with a focus on their antihyperglycemic and renoprotective activities. Some of these compounds showed remarkable anti-diabetic potency, while others demonstrated significant renoprotective activity (Abeed, Youssef, & Hegazy, 2017).
Anti-inflammatory Activity : Research on indolyl azetidinones reported their synthesis and subsequent testing for anti-inflammatory activity. The most active compounds were compared with NSAIDs for their anti-inflammatory and ulcerogenic activities (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Antifungal Applications : The synthesis of 1-(2,3-dimethyl-1-phenylpyrazol-5-on-4-yl)-3,4-disubstituted-2-azetidinones as potential fungicides was documented. The study included screening against two species of fungi and offered insights into structure-activity relationships (Giri, Kumar, & Nizamuddin, 1989).
Antimicrobial and Antitubercular Activities : Novel trihydroxy benzamido azetidin-2-one derivatives were synthesized and screened for their antimicrobial and antitubercular activities. Some compounds showed promising results, indicating potential for further development (Ilango & Arunkumar, 2011).
Antitumor Antibiotics : Research into the synthesis of imine-, triazoline-, or aziridine-containing pyrrolo[1,4]benzodiazepines (PBDs), pyrrolo[1,2,5]benzothiadiazepines (PBTDs), and azetidino[1,4]benzodiazepines through intramolecular azide to alkene 1,3-dipolar cycloadditions indicated their potential as a class of antitumor antibiotics (Hemming, Chambers, Jamshaid, & O’Gorman, 2014).
properties
IUPAC Name |
3-(azetidin-1-ylsulfonyl)-N-ethyl-N-(2-pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-2-19(12-13-20-9-4-8-18-20)17(22)15-6-3-7-16(14-15)25(23,24)21-10-5-11-21/h3-4,6-9,14H,2,5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXWRXKWHUHUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C=CC=N1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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